The synthesis of 3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as VR23, involves a hybrid approach incorporating a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore. [ [] ] While the specific synthetic route for this compound is not explicitly detailed in the provided papers, the general approach likely involves reacting a suitable 4-chloroquinoline derivative with 4-methylpiperidine, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. Optimization of reaction conditions, such as solvent, temperature, and base, would be crucial to achieve desirable yields and purity.
3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline (VR23) acts as a potent inhibitor of the proteasome, a crucial cellular complex responsible for degrading unwanted proteins. [ [] ] Specifically, VR23 targets the β2 subunit of the 20S proteasome catalytic core, inhibiting its chymotrypsin-like activity. [ [] ] This inhibition leads to the accumulation of ubiquitinated proteins, including cyclin E, ultimately triggering apoptosis in cancer cells. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2